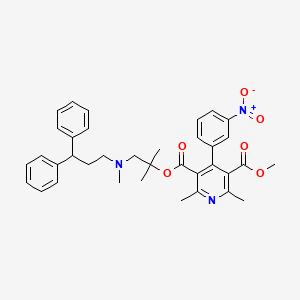

Dehydro lercanidipine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydro lercanidipine is a derivative of lercanidipine, which is a dihydropyridine calcium channel blocker. Lercanidipine is primarily used as an antihypertensive agent, helping to lower blood pressure by relaxing and dilating blood vessels. This compound shares similar pharmacological properties but has distinct chemical characteristics that make it a subject of interest in various scientific research fields .

Applications De Recherche Scientifique

Dehydro lercanidipine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and potential as a tool in biochemical assays.

Mécanisme D'action

Target of Action

Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by this compound affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .

Pharmacokinetics

Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of this compound. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .

Analyse Biochimique

Biochemical Properties

Dehydro Lercanidipine interacts with various biomolecules in the body. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium ions plays a crucial role in its function as a calcium channel blocker .

Cellular Effects

This compound has significant effects on various types of cells, particularly myocardial and vascular smooth muscle cells . By inhibiting the influx of extracellular calcium, it influences cell function by causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

Studies on Lercanidipine, the parent compound, suggest that most edema cases occur in the first 6 months of treatment .

Dosage Effects in Animal Models

Studies on Lercanidipine have shown its effectiveness in reducing tissue inflammation in animal models .

Metabolic Pathways

As a metabolite of Lercanidipine, it is likely involved in similar pathways, including those involving calcium ion transport .

Transport and Distribution

Given its lipophilic nature , it is likely to be distributed widely in the body.

Subcellular Localization

As a calcium channel blocker, it likely localizes to areas where calcium channels are present, such as the plasma membrane of cells .

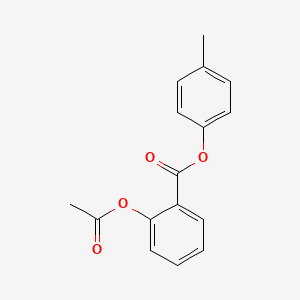

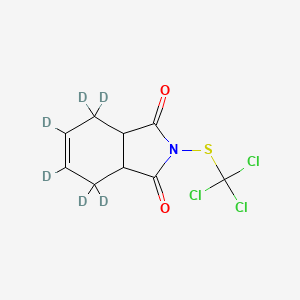

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dehydro lercanidipine involves multiple steps, starting with the esterification of diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate. This intermediate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the lercanidipine parent nucleus. The final step involves esterification under the catalysis of thionyl chloride and dimethylformamide (DMF), followed by crystallization to obtain high-purity this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to separate and purify the compound from its impurities .

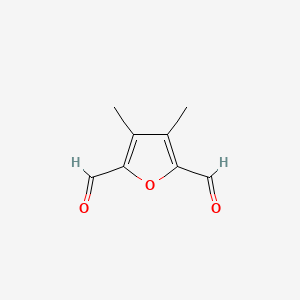

Analyse Des Réactions Chimiques

Types of Reactions

Dehydro lercanidipine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions often result in compounds with modified functional groups, enhancing or altering the pharmacological properties of this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dehydro lercanidipine is compared with other dihydropyridine calcium channel blockers, such as:

- Amlodipine

- Nifedipine

- Felodipine

- Lacidipine

Uniqueness

While all these compounds share a common mechanism of action, this compound is distinguished by its high lipophilicity and vascular selectivity. These properties contribute to its prolonged duration of action and potentially fewer side effects compared to other calcium channel blockers .

Propriétés

IUPAC Name |

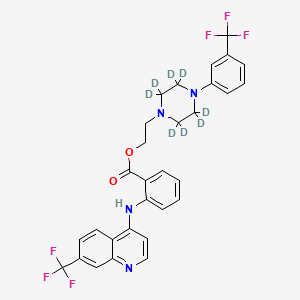

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNIVBUTXSUBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-34-8 |

Source

|

| Record name | Lercandipine Hydrochloride Impurity D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)

![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)